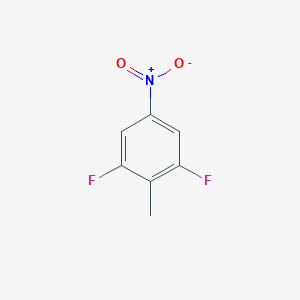![molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8](/img/structure/B174795.png)
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is also known as “2-Bromo-3’,4’-(methylenedioxy)propiophenone”. It is an analytical reference standard categorized as a precursor in the synthesis of cathinones . This compound belongs to the class of propiophenone derivatives and contains a bromine atom substituted at the 2-position and a methylenedioxy group (molecular bridge consisting of two oxygen atoms) at the 3′ and 4′ positions of the phenyl ring .
Synthesis Analysis
The synthesis of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” involves a Grignard reaction between ethylmagnesium bromide and piperonylonitrile . Protodeboronation of pinacol boronic esters using a radical approach is also reported . This compound can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile .
Molecular Structure Analysis
The molecular formula of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is C10H9BrO3 . The InChI code is InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 .
Chemical Reactions Analysis
This compound is a precursor in the synthesis of cathinones . It can be used in the synthesis of methylone and various other substituted methylenedioxy-phenethylamine derivatives .
Physical And Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in chloroform and has a solubility of 1 mg/mL in DMSO and ethanol . The molecular weight is 257.1 .
科学的研究の応用
- Summary : This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Methods : The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
- Summary : This research analyzed the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene .
- Methods : The gas, liquid, and solid states were investigated using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
- Results : A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .
- Summary : This research involves the application of thiazolium salts, such as 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT), in peptide synthesis .
- Methods : The compound BEMT can be prepared from 2-bromo-3-ethyl-4-methylthiazole .
- Results : This approach has been successful in the synthesis of peptides .
Application of α-bromination reaction on acetophenone derivatives in experimental teaching
Autopolymerization of 2-bromo-3-methoxythiophene
Peptide synthesis using thiazolium salts
- Summary : MDP2P is a chemical compound consisting of a phenylacetone moiety substituted with a methylenedioxy functional group. It is commonly synthesized from either safrole (which, for comparison, is 3- [3,4- (methylenedioxy)phenyl]-2-propene) or its isomer isosafrole .
- Methods : The synthesis involves oxidation using the Wacker oxidation or peroxyacid oxidation methods .
- Results : MDP2P is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds, the classic example of which is 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
- Summary : The last two decades have seen a revival of interest in the entactogen 3,4-methylenedioxy-N-methylamphetamine (MDMA) as an adjunct to psychotherapy, particularly for the treatment of post-traumatic stress disorder .
- Methods : MDMA is used as an adjunct to psychotherapy, particularly for the treatment of post-traumatic stress disorder .
- Results : While clinical results are highly promising, and MDMA is expected to be approved as a treatment in the near future, it is currently the only compound in its class of action that is being actively investigated as a medicine .
Synthesis of 3,4-Methylenedioxyphenylpropan-2-one (MDP2P)
Psychotherapy Applications of 3,4-Methylenedioxymethamphetamine (MDMA)
- Synthesis of 1,3-Benzodioxole Derivatives
- Summary : 1,3-Benzodioxole derivatives have been synthesized from various precursors, including compounds similar to “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene”. These derivatives have found applications in the synthesis of pharmaceuticals and agrochemicals .
- Methods : The synthesis typically involves a cyclization reaction, followed by functional group interconversion .
- Results : The resulting 1,3-benzodioxole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
特性
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSHFDVPCBVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641247 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene | |
CAS RN |
197805-26-8 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


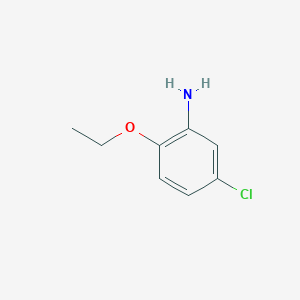
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
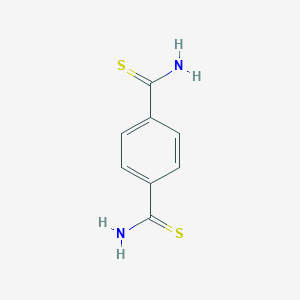
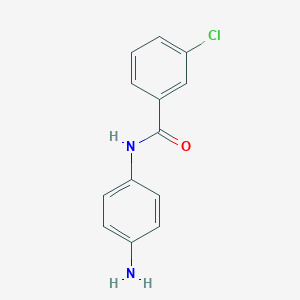
![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)
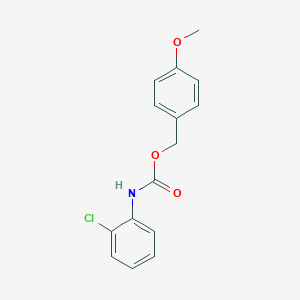
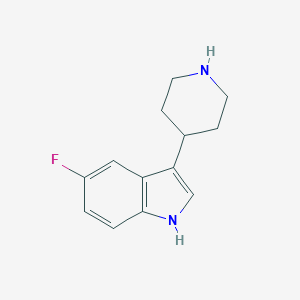
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
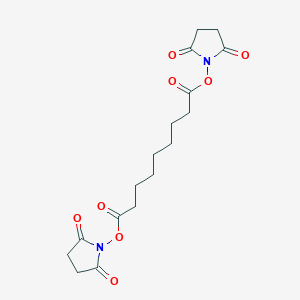
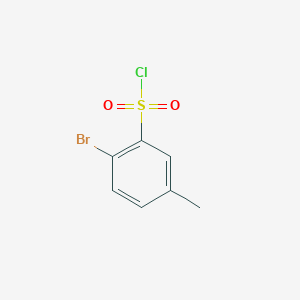
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
